Product packaging for Krypton;neon(Cat. No.:CAS No. 51682-34-9)

Krypton;neon

Cat. No.: B14647749
CAS No.: 51682-34-9
M. Wt: 103.98 g/mol
InChI Key: SLSBUGNNRDXZJZ-UHFFFAOYSA-N
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Description

Krypton;neon is a useful research compound. Its molecular formula is KrNe and its molecular weight is 103.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula KrNe B14647749 Krypton;neon CAS No. 51682-34-9

Properties

CAS No.

51682-34-9

Molecular Formula

KrNe

Molecular Weight

103.98 g/mol

IUPAC Name

krypton;neon

InChI

InChI=1S/Kr.Ne

InChI Key

SLSBUGNNRDXZJZ-UHFFFAOYSA-N

Canonical SMILES

[Ne].[Kr]

Origin of Product

United States

Fundamental Theoretical Considerations of Krypton Neon Interatomic Interactions

Quantum Mechanical Approaches to Interatomic Potentials

The foundation for understanding the interaction between a krypton and a neon atom lies in the accurate calculation of the potential energy curve, which describes the energy of the two-atom system as a function of their separation distance. This is achieved through rigorous quantum mechanical calculations.

Ab Initio Calculations of Krypton-Neon Pair Potentials

Ab initio (from first principles) calculations are essential for determining the interaction potential between krypton and neon without reliance on experimental data. The "gold standard" for such calculations is the coupled-cluster method that includes single, double, and perturbative triple excitations, commonly denoted as CCSD(T). nih.govaip.orgaip.org This high-level theory is necessary to accurately capture the weak electron correlation effects that give rise to the attractive dispersion forces between the atoms. nih.gov

To achieve high accuracy, these calculations are typically performed with large, correlation-consistent basis sets (e.g., aug-cc-pVnZ), which are often supplemented with mid-bond functions to better describe the electron density in the space between the atoms. aip.orgnih.gov A common practice involves calculating the interaction energies at various basis set levels and then extrapolating the results to the complete basis set (CBS) limit, which approximates the energy that would be obtained with an infinitely large basis set. nih.govuni-koeln.de

While direct ab initio potential data for the Kr-Ne heterodimer is available in specialized literature, the parameters for the individual atoms provide insight into the inputs for such calculations. Simplified atomic potentials, parameterized from CCSD(T) level calculations, are often used in larger simulations. aip.orgruc.dk

Table 1: Example Parameters for Simplified Ab Initio Atomic Potentials (SAAP) for Neon and Krypton

Atomε/kB (K)σ (Å)
Neon (Ne)42.362.759
Krypton (Kr)201.13.580

This table displays the well depth (ε) and finite size (σ) parameters for Neon and Krypton, which are derived from fitting to accurate ab initio dimer calculations. aip.orgruc.dk These parameters are fundamental inputs for constructing interaction potentials.

Advanced Electronic Structure Methods for Krypton-Neon Systems

Beyond the standard CCSD(T) approach, a hierarchy of electronic structure methods is available to study systems like the krypton-neon dimer. The starting point is often the Hartree-Fock (HF) method, which, however, fails to describe the attractive dispersion forces that are crucial for binding in noble gas dimers. researchgate.net

Post-Hartree-Fock methods are designed to recover the electron correlation energy that is missing in the HF approximation. These include:

Møller-Plesset Perturbation Theory (MPPT): Particularly the second-order (MP2) level, which is one of the simplest methods to include electron correlation.

Coupled-Cluster (CC) Theory: This method provides a systematic and improvable way to account for electron correlation. The CCSD(T) method is a popular choice due to its high accuracy and relatively manageable computational cost for systems of this size. aip.org For even higher accuracy, one can include higher-order excitations, such as full triple (CCSDT) and quadruple (CCSDT(Q)) excitations, though at a significantly greater computational expense. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT): This method directly calculates the interaction energy as a sum of physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. acs.org

For heavier elements like krypton, relativistic effects, though often small, must also be considered for the highest accuracy. nih.govaip.org The choice of method represents a trade-off between computational cost and the desired accuracy for describing the weak interatomic forces. acs.org

Modeling of Intermolecular Forces in Krypton-Neon Systems

The forces between krypton and neon atoms are entirely intermolecular in nature, arising from transient fluctuations in their electron distributions. These non-covalent interactions are responsible for the formation of condensed phases and molecular aggregates at low temperatures.

Van der Waals Interactions in Neon-Krypton Dimers and Clusters

The interaction between a krypton and a neon atom is a classic example of a van der Waals interaction. This interaction has two main components: a strong, short-range repulsive force due to the Pauli exclusion principle when the electron clouds of the atoms overlap, and a weaker, long-range attractive force. acs.org

The attractive force is dominated by London dispersion forces, which arise from the instantaneous, correlated fluctuations of electron dipoles in the two atoms. While simple models like the Lennard-Jones (12-6) potential can be used to approximate this interaction for simulations, they may not be sufficient for accurately describing the system's properties, especially at high pressures. tandfonline.comacs.org Potentials derived directly from high-level ab initio calculations provide a more accurate representation of the potential energy curve. ruc.dk

At very low temperatures, these weak van der Waals bonds can lead to the formation of stable KrNe dimers and larger heterogeneous clusters. acs.org The study of these clusters provides insight into the many-body forces and structural arrangements in mixed noble gas systems. nih.gov

Theoretical Descriptions of Non-Covalent Bonding in Krypton-Neon Aggregates

To gain deeper insight into the nature of the weak bonding in Kr-Ne aggregates, several theoretical analysis tools are employed. These methods go beyond a simple energy calculation to visualize and quantify the non-covalent interactions. frontiersin.org

Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Bader, analyzes the topology of the electron density to define atoms and the bonds between them. mdpi.com For a non-covalent interaction like that in Kr-Ne, QTAIM can identify a bond critical point (BCP) between the two atoms. unitus.it The properties of the electron density at this BCP, such as its magnitude and the sign of its Laplacian, can characterize the interaction as a "closed-shell" or non-covalent bond. unitus.it

Non-Covalent Interaction (NCI) Index: The NCI index is a method based on the electron density and its reduced density gradient. It is particularly useful for visualizing weak, non-covalent interactions in real space. mdpi.com Plotting the NCI index reveals surfaces between the atoms that correspond to stabilizing van der Waals interactions.

These methods confirm that the interaction in the Kr-Ne dimer is a pure non-covalent, closed-shell interaction, typical of van der Waals forces. unitus.it

Statistical Mechanical Treatments of Krypton-Neon Mixtures

The link between the microscopic interatomic potential (from quantum mechanics) and the macroscopic thermodynamic properties of a krypton-neon mixture is established through statistical mechanics. By using the ab initio pair potentials as input, simulation techniques can predict the behavior of a large ensemble of atoms.

Gibbs Ensemble Monte Carlo (GEMC) simulations are a powerful tool used to directly simulate phase equilibria. nih.govaip.org This method allows for the prediction of vapor-liquid coexistence properties, such as vapor pressure and saturated densities, for mixtures like Kr-Ne. d-nb.infodntb.gov.ua For accurate results, especially for systems involving heavier atoms like krypton, it is often necessary to include three-body interaction terms, such as the Axilrod-Teller potential, in addition to the two-body pair potential. nih.gov Conversely, for light atoms like neon, quantum effects can be significant and may need to be accounted for. nih.gov

Molecular dynamics (MD) simulations are another key technique. tandfonline.com In MD, the classical equations of motion for all atoms in the system are solved numerically, yielding trajectories that can be analyzed to determine both equilibrium and transport properties. nih.govacs.org For Kr-Ne mixtures, MD has been used to study phase separation at high pressures, calculate self-diffusion coefficients, and analyze the local structure through radial distribution functions. tandfonline.com These simulations confirm that the behavior of the mixture is a complex function of concentration, temperature, and pressure, driven by the fundamental differences in the size and interaction potentials of the constituent atoms. tandfonline.comacs.org The results from these simulations can be used to calculate properties like second virial coefficients, which describe the initial deviation of a real gas from ideal gas behavior. nist.govtandfonline.com

Second Virial Coefficients of Neon-Krypton Gaseous Mixtures

The study of gaseous mixtures often involves analyzing deviations from ideal gas behavior, which provides insight into the nature of intermolecular forces. The virial equation of state expresses this deviation as a power series of the molar density. The second virial coefficient, B, which is the first and most significant correction term, accounts for the interactions between pairs of molecules. For a binary mixture like neon-krypton, the second virial coefficient of the mixture, Bm, depends on the mole fractions of the components (xNe and xKr) and the second virial coefficients of the pure components (BNe and BKr), as well as a cross second virial coefficient (BNeKr) that characterizes the interaction between a neon atom and a krypton atom.

Experimental measurements of the second virial coefficients for neon-krypton mixtures have been conducted at low temperatures to test the validity of empirical combining rules used to predict intermolecular force constants between unlike molecules. tandfonline.com In one such study, the second virial coefficients for a near-equimolar Ne-Kr mixture were measured at various temperatures. tandfonline.com The results from these experiments are crucial for refining the parameters of intermolecular potential models, such as the Lennard-Jones 6-12 potential, which is frequently used to describe the forces between non-polar, spherical molecules. tandfonline.comtandfonline.com The Lennard-Jones potential helps in deducing key intermolecular parameters like the collision diameter (σ) and the energy parameter (ε). tandfonline.com A notable finding in the study of the neon-krypton mixture was a discrepancy between the experimental value of the interaction parameter ε and the value predicted by the commonly used geometric mean combining law, highlighting the unique interaction dynamics in systems with significant differences in molecular size and energy. tandfonline.com

The experimental data for the second virial coefficient of a neon-krypton mixture at different temperatures are presented below.

Experimental Second Virial Coefficients for a Neon-Krypton Mixture
Temperature (K)B_mixture (cm³/mole)
108.15-125.0
115.15-111.5
125.15-96.5
135.15-84.0
145.15-73.5
155.15-64.5

Data sourced from Thomaes, G., van Steenwinkel, R., & Stone, W. (1962). The second virial coefficient of two gas mixtures: II. Neon-krypton. Molecular Physics, 5(3), 301-315.

Theoretical Frameworks for Transport Phenomena in Krypton-Neon Systems (e.g., Kinetic Theory)

The transport properties of gaseous mixtures, such as viscosity, thermal conductivity, and diffusion, are described by the kinetic theory of gases. pageplace.de This theoretical framework explains macroscopic phenomena by considering the statistical behavior of the constituent atoms and their elementary dynamics, including the interactions during collisions. pageplace.de For a dilute gas mixture like krypton-neon, the transport coefficients can be calculated with high precision using expressions derived from the Boltzmann equation, which provides a conceptual and quantitatively predictive explanation for these processes. pageplace.de

The accuracy of these theoretical calculations is fundamentally dependent on a precise knowledge of the interatomic potential energy curve for the interacting species, in this case, the Ne-Kr pair. aip.org This potential describes the force between a neon atom and a krypton atom as a function of their separation distance. Ab initio quantum-mechanical calculations are often employed to develop highly accurate potential energy curves for noble gas pairs. aip.orgscience.gov

Once the interatomic potential is established, the transport properties are determined by computing a set of temperature-dependent collision integrals. aip.org These integrals represent the weighted average of the collision cross-sections over a thermal distribution of energies. The kinetic theory provides expressions for the transport coefficients as a series of approximations, with higher-order corrections accounting for more subtle aspects of the collision dynamics. aip.org For mixtures of atoms with a large mass difference, such as neon and krypton, these higher-order approximations can be particularly important for accurately predicting properties like the binary and thermal diffusion coefficients. aip.org The theoretical framework of kinetic theory, combined with accurate potential functions, allows for the reliable calculation of the transport properties of Ne-Kr mixtures over a wide range of temperatures at low densities. nist.gov

Advanced Computational Studies of Krypton Neon Systems

Molecular Dynamics Simulations of Krypton-Neon Mixtures

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the properties of noble gas mixtures at the atomic level. By modeling the interactions between individual atoms, MD can predict macroscopic properties and elucidate the underlying structural and dynamic phenomena.

Molecular dynamics simulations have been employed to study the condensed phases and phase transitions of neon-krypton mixtures, particularly focusing on their miscibility and phase separation. Due to the significant differences in atomic size and interaction potentials between neon and krypton, these mixtures exhibit interesting phase behavior.

Studies using Lennard-Jones (12-6) potentials have successfully reproduced the phase separation observed experimentally at high pressures. tandfonline.com These simulations show that in the critical region, there is a structural rearrangement within the mixture, indicated by shifts in the second peak of the radial pair-distribution functions. tandfonline.com This rearrangement involves an accumulation of like-atoms, leading to an increase in the system's correlation length. tandfonline.com The critical concentration for phase separation has been found to occur at the molar fraction where both neon and krypton atoms have an equal number of nearest neighbors of their own kind. tandfonline.com

Further investigations into the solid-liquid coexistence of noble elements, including neon and krypton, utilize simplified atomic potentials derived from accurate ab initio quantum-mechanical calculations. ruc.dkaip.org These simulations accurately compute the face-centered cubic (fcc) freezing lines, showing good agreement with empirical data. ruc.dk At low pressures, the inclusion of many-body corrections improves the accuracy of these predictions. ruc.dk

Simulations using the temperature quench molecular dynamics (TQMD) method on Lennard-Jones fluids have been used to determine phase coexistence curves, with results showing good agreement with experimental data for noble gases like neon and krypton. usm.myusm.my

Simulation Parameters for Ne/Kr Mixture Phase Studies
ParameterValue/DescriptionReference
Potential ModelLennard-Jones (12-6) tandfonline.comtandfonline.com
Temperature Range150–250 K tandfonline.comtandfonline.com
Pressure~2000 bar tandfonline.comtandfonline.com
System InvestigatedSolid-liquid coexistence (fcc crystal) ruc.dkaip.org
Simulation MethodTemperature Quench Molecular Dynamics (TQMD) usm.myusm.my

Collision-induced absorption (CIA) is a key process in the atmospheres of planets that lack significant amounts of polar molecules, where it becomes a primary source of opacity. aip.org Molecular dynamics simulations are used to compute the CIA coefficients for neon-krypton gas mixtures.

Research in this area has involved the development of in-house MD software packages to calculate CIA spectra from the Fourier transform of the time-dependent dipole autocorrelation function. aip.orgdiva-portal.org To improve the accuracy of these calculations, an apodization procedure for the dipole autocorrelation function is often implemented and tested. diva-portal.orgresearchgate.net

The results from these MD simulations show good agreement with quantum mechanical calculations. aip.orgdiva-portal.org When compared with laboratory measurements at a temperature of 295 K, the calculated absorption coefficients agree within 10–20%. aip.orgdiva-portal.orgresearchgate.net However, at a higher temperature of 480 K, a larger discrepancy of 40–80% has been observed, which is thought to be potentially due to experimental uncertainties. diva-portal.orgresearchgate.net For these studies, both empirical and ab initio interaction potentials for the Ne-Kr system have been developed and utilized. diva-portal.org

Comparison of MD Calculated and Experimental CIA in Ne-Kr Mixtures
Temperature (K)Agreement with ExperimentPotential Type UsedReference
29510%–20%Empirical and Ab initio CCSD(T) aip.orgdiva-portal.orgresearchgate.net
48040%–80% differenceEmpirical and Ab initio CCSD(T) diva-portal.orgresearchgate.net

The behavior of fluid neon/krypton mixtures under high pressure has been a subject of significant interest, particularly concerning the phenomenon of phase separation. tandfonline.comtandfonline.com Molecular dynamics simulations performed over a wide range of concentrations and temperatures (150-250 K) at pressures around 2000 bar have provided detailed insights. tandfonline.comtandfonline.com

These simulations, using Lennard-Jones (12-6) potentials, yield pressure calculations that align well with experimental data fitted with a semi-empirical equation of state. tandfonline.comresearchgate.net A key finding is the strong dependence of self-diffusion coefficients on concentration, though no anomalies are observed in the critical region for phase separation. tandfonline.comtandfonline.com

Analysis of the radial pair-distribution functions (RDF) reveals a significant shift in the peak positions that cannot be accounted for by simple scaling of the RDFs of the pure substances. tandfonline.com Near the critical point, shifts in the second RDF peak suggest a structural rearrangement. tandfonline.comtandfonline.com The coordination number calculations indicate an accumulation of like-particles and an increased correlation length, estimated to be around 60 Å, which is consistent with experimental findings for other binary mixtures. tandfonline.com The simulations also successfully reproduce the Gibbs free energy profile necessary for phase separation. tandfonline.com

Quantum Molecular Dynamics Simulations for Warm Dense Krypton-Neon Plasmas

Quantum molecular dynamics (QMD) simulations are essential for studying matter in the warm dense matter (WDM) regime, a state of matter characterized by high temperatures (10⁴–10⁷ K) and solid-state densities. aps.orgosti.gov This regime is relevant to inertial confinement fusion and planetary science. osti.govaps.org

QMD simulations have been performed to determine the equations of state, ionic structures, and transport properties of neon and krypton in the WDM regime, with densities up to 12 g/cm³ and temperatures up to 100 kK. aps.orgaps.org These simulations provide benchmark data to evaluate other theoretical models, such as the effective one-component plasma (EOCP) and Yukawa models. aps.orgaps.org

The findings indicate that the EOCP model can accurately reproduce the diffusion and viscosity coefficients of both neon and krypton as determined by the more computationally intensive QMD simulations. aps.orgaps.org This success is attributed to the EOCP model's ability to define a system that closely mirrors the actual physical state of WDM. aps.org These results suggest that the EOCP model is a promising and efficient alternative for predicting transport behaviors in warm dense matter. aps.orgaps.org The simulations typically use a set number of atoms (e.g., 64) and require a significant number of simulation steps (e.g., 20,000) to ensure convergence for properties like pressure, energy, and transport coefficients. aps.org

Fluid Variational Theory Applications to Dense Neon and Krypton Plasmas

Self-consistent fluid variational theory (SFVT) is a semi-classical method used to investigate the properties of dense plasmas over broad pressure-temperature ranges. researchgate.netaip.org This approach has been applied to calculate the ionization degree and equation of state (EOS) for dense neon and krypton plasmas in the density range of 0.01–10 g/cm³ and temperatures from 4 kK to 50 kK. aip.orgresearchgate.net

A significant finding from these theoretical calculations is the identification of a region of thermodynamic instability, which is linked to a plasma phase transition. aip.orgresearchgate.net For krypton, the calculated principal Hugoniot (the locus of states achievable from a single shock) and shock adiabat show good agreement with available experimental data. researchgate.netaip.org

The SFVT model has also been used to predict the shock-compression properties of liquid neon, providing valuable guidance for future dynamic experiments and first-principle calculations. aip.orgresearchgate.net The theory predicts that the shock pressure for liquid neon increases more rapidly with density compared to liquid krypton. aip.org These theoretical investigations are crucial for understanding the behavior of materials under the extreme conditions found in stellar atmospheres and inertial confinement fusion experiments. aip.org

SFVT Calculation Parameters for Dense Ne and Kr Plasmas
ParameterRange/ValueReference
Density Range0.01–10 g/cm³ aip.orgresearchgate.net
Temperature Range4–50 kK aip.orgresearchgate.net
Key FindingsIdentification of thermodynamic instability (plasma phase transition) aip.orgresearchgate.net
Validation (Krypton)Good agreement with experimental shock adiabat and Hugoniot data researchgate.netaip.org

Spectroscopic Characterization of Krypton Neon Systems

Emission Spectroscopy of Neon-Krypton Discharge Plasmas

Discharge plasmas of neon-krypton mixtures are rich sources of spectroscopic data. The emission spectra from these plasmas, particularly in the visible and near-ultraviolet regions, allow for the identification and analysis of the constituent atomic and ionic species.

Visible and Near-Ultraviolet Emission Spectra Analysis

The emission spectra of neon-krypton plasmas, typically observed over a spectral range of 200 to 900 nm, are characterized by a series of atomic lines. researchgate.netoptica.org In low-pressure discharges (less than 50 mTorr), the most prominent species are electrons, singly charged ions, neutral atoms, and excited states within the 1s and 2p energy levels (in Paschen notation). aip.orgunibo.it The emission from these excited states provides a diagnostic tool for understanding the plasma conditions. For instance, the emission spectra of pure krypton and neon have been reported from enclosed inductively coupled plasma discharges at atmospheric pressure. researchgate.netoptica.org The spectra are dominated by atomic transitions, and their analysis can be used for applications such as spectrometer calibration. stevesopenlab.fr In mixed gas plasmas, the relative intensities of the neon and krypton emission lines can provide information about the composition and energy transfer processes within the discharge.

Mass Spectrometric Investigations of Krypton-Neon Clusters

Mass spectrometry is a powerful technique for studying the formation and stability of clusters of atoms. In the context of krypton-neon systems, it allows for the characterization of both cationic and protonated clusters, revealing details about their "magic numbers" which correspond to particularly stable configurations.

Characterization of Cationic Neon and Krypton Clusters

Studies of cationic clusters, such as Neₙ⁺ and Krₙ⁺, have shown that their stability and structure are influenced by the rare gas element. acs.orgnih.govacs.org Research indicates that cationic krypton clusters share more similarities in their magic numbers with their protonated counterparts than lighter rare gases like neon do. acs.orgnih.govacs.orgarxiv.org High-resolution mass spectrometry of helium droplets doped with neon or krypton has been used to generate and study these clusters. arxiv.org For instance, NenAu⁺ clusters show a pronounced abundance maximum at n=12, suggesting an icosahedral packing arrangement. arxiv.org In contrast, cationic nitrogen clusters, which have been compared to rare gas clusters, show that the first solvation shell closes with 19 N₂ molecules. aip.org

Studies of Protonated Neon and Krypton Clusters and their Structures

Protonated rare gas clusters, such as NeₙH⁺ and KrₙH⁺, exhibit different magic numbers compared to their pure cationic counterparts. acs.orgnih.govacs.orgarxiv.org This difference arises because the proton acts as a charge center, influencing the geometry of the cluster. Neon has been found to behave similarly to argon in this regard, showing distinct magic numbers for protonated clusters. acs.orgnih.govacs.orgarxiv.org The structures of these protonated clusters have been investigated using both experimental and theoretical methods. mdpi.com For example, protonated noble gas monomers (NgH⁺) and dimers (NgH⁺Ng) have a linear structure, while trimers (Ng₃H⁺) can be T-shaped or linear. mdpi.com The presence of a proton can significantly alter the cluster's structure; for instance, in protonated argon clusters, the charge is centered on an (Ar-H-Ar)⁺ unit, which disrupts the formation of highly symmetric icosahedral structures that are common in pure cationic clusters. researchgate.net

Spectroscopic Analysis of Collision-Induced Absorption in Neon-Krypton

Collision-induced absorption (CIA) occurs when interactions between atoms or molecules in a gas induce a temporary dipole moment, allowing for the absorption of electromagnetic radiation. In mixtures of neon and krypton, this phenomenon provides insights into their intermolecular potentials and interaction-induced dipole moments.

Molecular dynamics simulations have been employed to compute the CIA coefficients for Ne-Kr mixtures. aip.orgdiva-portal.org These simulations show good agreement with quantum mechanical calculations and experimental measurements, particularly at room temperature (around 295 K), with discrepancies of about 10-20%. aip.orgdiva-portal.orgresearchgate.netresearchgate.net At higher temperatures (480 K), the difference between simulation and experiment can be larger, potentially due to experimental uncertainties. aip.orgdiva-portal.orgresearchgate.net The analysis of CIA spectra involves considering contributions from free-to-free, bound-to-free, and bound-to-bound transitions of the Ne-Kr dimer. researchgate.netresearchgate.net The Ne-Kr pair has 59 bound states, which is significantly fewer than the 257 bound states of the Ar-Kr system. aip.org The study of CIA is important for modeling the radiative transfer in planetary atmospheres where such interactions can be a major source of opacity. aip.org

Krypton Neon Interactions in Extreme Environments and States of Matter

Plasma Physics Research on Dense Neon and Krypton Plasmas

In the realm of plasma physics, understanding the properties of dense plasmas of noble gases like neon and krypton is essential for various applications, including inertial confinement fusion.

The equation of state (EOS) and ionization equilibrium of dense neon and krypton plasmas are critical for modeling matter under extreme conditions. Using self-consistent fluid variational theory, the compression behaviors of these plasmas have been investigated over a wide pressure-temperature range. researchgate.netaip.org The ionization degree and EOS have been calculated for densities ranging from 0.01 to 10 g/cm³ and temperatures from 4 to 50 kK. researchgate.netaip.org

In these high pressure and temperature regimes, ionization processes such as Ak+ ⇌ A(k+1)+ + e- (where A is Ne or Kr) become significant. aip.org The composition of the resulting multi-component plasma, consisting of atoms, electrons, and various ion species, is determined by reaching ionization equilibrium. researchgate.net A notable finding in these studies is the identification of a region of thermodynamic instability, which is linked to a plasma phase transition. researchgate.netaip.org

The calculated principal Hugoniot (a curve representing the final state of a material after a shock wave) for liquid krypton shows good agreement with available experimental data. researchgate.netaip.org For liquid neon, predicted results of shock-compressed states provide a valuable guide for future dynamical experiments and first-principle calculations. aip.org

Table 1: Calculated Hugoniot Data for Liquid Neon

This table presents predicted shock adiabat data for liquid neon, providing a reference for future experimental and theoretical studies.

Particle Velocity (up) (km/s)Shock Velocity (D) (km/s)Pressure (P) (GPa)Density (ρ) (g/cm³)
1.02.53.02.0
2.04.010.02.4
3.05.520.02.8
4.07.034.03.1
5.08.551.03.4

Note: The data in this table is derived from the non-linear fitting curve presented in the source research and represents an approximation of the calculated data points. aip.org

The transport properties of warm dense neon and krypton are significantly influenced by electron-atom scattering. aps.orgnih.gov Studies combining self-consistent fluid variational theory with linear response theory have been employed to calculate transport parameters like electrical and thermal conductivity. aps.orgnih.gov These calculations consider various scattering mechanisms, including electron-ion, electron-electron, and crucially, electron-atom scattering. aps.orgnih.gov

An effective potential model, in conjunction with the Muffin-tin model, has been used to describe electron-atom scattering, accounting for static, exchange, and polarization interactions, as well as plasma environmental effects. aps.orgnih.gov Research has shown that for electron-atom scattering, the influence of plasma density is particularly significant at lower scattering energies. aps.orgnih.gov However, the effects differ between neon and krypton. For electron-neon scattering, the plasma density's impact is most pronounced at scattering energies below 10 eV. aps.org In the case of electron-krypton scattering, a plasma density-dependent Ramsauer-Townsend minimum is observed. aps.orgnih.gov

These findings are crucial for a better understanding of the transport properties of warm dense noble gases and serve as a guide for the design of future experiments and the development of theoretical models. nih.gov

Condensed Phase Research of Krypton-Neon Mixtures

In the condensed phase, mixtures of krypton and neon exhibit interesting structural and thermodynamic properties, particularly at low temperatures.

While direct research on quench-condensed krypton-neon mixtures is limited in the provided context, studies on analogous argon-neon mixtures offer valuable insights into the expected behavior. The desorption behavior of quench-condensed rare gas films can be investigated using high-frequency surface acoustic waves. nih.govaps.org For argon-neon mixtures, at small and very large neon concentrations, the system behaves as a substitutionally disordered solid. nih.govaps.org However, over a wide intermediate concentration range (0.25 < c(Ne) < 0.92), two distinct temperatures for neon desorption are observed. nih.govaps.org This suggests the formation of two separate phases: one of pure neon and another of crystallites with a specific stoichiometry, such as Ar₂Ne or Ar₃Ne. nih.govaps.org This phase separation and formation of specific structures in quench-condensed binary rare gas mixtures is a key finding.

The solid-liquid coexistence of neon and krypton has been investigated through molecular dynamics simulations using simplified atomic potentials derived from ab initio quantum-mechanical calculations. nih.govruc.dkaip.org At low temperatures or high pressures, both neon and krypton freeze into a face-centered cubic (fcc) crystal structure. nih.govruc.dkaip.org The computed fcc freezing lines for both elements show good agreement with empirical values. nih.govruc.dk

The isomorph theory of melting has been applied to predict the shape of the freezing line, the entropy of melting, and the Lindemann parameter of the crystal at the melting point from simulations at a single state point. nih.gov These theoretical approaches provide a robust framework for understanding the phase behavior of these simple substances under pressure.

The vapor pressure of isotopic krypton mixtures provides a sensitive probe of intermolecular forces in the condensed phase. aip.org The theory of nonideal, multicomponent, isotopic mixtures has been used to calculate the vapor pressures of pure ⁸⁰Kr(l) and ⁸⁴Kr(l) from data on their mixtures. unl.ptdntb.gov.uaaip.org The correction for nonideal solution behavior is found to be significantly smaller than the statistical deviations in the experimental data. unl.ptdntb.gov.uaaip.org

For instance, the vapor pressure difference between pure ⁸⁰Kr and ⁸⁴Kr at 116 K is calculated to be 0.5572 mmHg after correcting for nonideality, compared to 0.5573 mmHg assuming ideal solution behavior. unl.ptaip.org At 123 K, the corresponding values are 0.8381 mmHg and 0.8382 mmHg, respectively. unl.ptaip.org The theoretically important quantity, ln(p₈₀Kr(l)/p₈₄Kr(l)), shows a decrease of about 0.01% when nonideality is taken into account. unl.ptaip.org

These studies conclude that the correction for nonideality can be safely neglected in vapor pressure isotope effect (VPIE) studies of isotopic krypton mixtures. unl.ptdntb.gov.uaaip.org It is also suggested that for the rare gases, the boundary between measurable and negligible nonideal behavior lies between the VPIEs found in argon and krypton mixtures. unl.ptaip.org It is anticipated that deviations from ideality in neon isotopes would be significantly larger. unl.ptaip.org

Table 2: Vapor Pressure Isotope Effect in Krypton Isotopes

This table illustrates the small effect of nonideality on the calculated vapor pressure difference between ⁸⁰Kr and ⁸⁴Kr at two different temperatures.

Temperature (K)Vapor Pressure Difference (Ideal Solution) (mmHg)Vapor Pressure Difference (Nonideal Correction) (mmHg)
1160.55730.5572
1230.83820.8381

Excimer Formation and Dynamics in Krypton Neon Systems

Design and Performance Characteristics of Krypton Chloride Excimer Lasers (using Neon as balance gas)

Krypton Chloride (KrCl) excimer lasers, which emit ultraviolet light at a wavelength of 222 nm, are valuable tools in fields like material processing and photochemistry. ias.ac.in The design of these lasers often involves a gas mixture composed of a small amount of a halogen donor, such as Hydrogen Chloride (HCl), a rare gas (Krypton), and a high-pressure buffer or balance gas. ias.ac.in Neon is frequently chosen as this balance gas over other noble gases like helium due to its favorable effects on laser performance.

The typical design of a discharge-pumped KrCl excimer laser incorporates a simple and efficient excitation technique. ias.ac.inresearchgate.net This often includes an automatic ultraviolet (UV) pre-ionization system coupled with a capacitor-capacitor (C-C) energy transfer circuit to initiate a self-sustained electrical discharge in the gas mixture. ias.ac.inresearchgate.netias.ac.in To accommodate high repetition rate operation, a compact, in-built gas circulation system, for instance, one using a tangential blower, is integrated into the design. ias.ac.inresearchgate.netias.ac.in

The use of neon as the buffer gas has been shown to substantially increase both the output power and efficiency of excimer lasers compared to helium. google.com Research has focused on determining the optimal pumping parameters to maximize these performance characteristics. Studies have found that the optimal specific pump power for a KrCl laser operating with a neon buffer gas is in the range of 5.0 to 5.5 MW/cm³. spiedigitallibrary.orgquantum-electronics.ru In contrast, if helium is used as the buffer gas, the optimal specific pump power increases to a higher range of 5.8 to 6.5 MW/cm³. quantum-electronics.ru

Detailed experimental investigations have characterized the performance of these lasers under specific operating conditions. For example, a KrCl laser with a gas mixture of 5 mbar HCl, 160 mbar Krypton, and Neon as the balance gas at a total pressure of approximately 2.5 bar, operated with a 25 kV discharge voltage, produced an output energy of 25 mJ from an active volume of 60 cm³. ias.ac.in Further optimization of the pump intensity and gas mixture has led to significantly higher outputs. In one study, using a Ne:Kr:HCl mixture ratio of 89.8:10:0.2 and a specific pump power of 5.5 MW/cm³, a record output energy of 700 mJ was achieved with an efficiency of 1.0%. quantum-electronics.ru Another investigation reached a maximal total efficiency of 1.5% with an output energy of 0.65 J. spiedigitallibrary.org

Table 1: Performance Characteristics of KrCl Excimer Lasers with Neon Balance Gas

Operating ParameterValueReference
Gas Mixture 5 mbar HCl, 160 mbar Kr, Ne balance ias.ac.in
Total Gas Pressure~2.5 bar ias.ac.in
Discharge Voltage25-28 kV ias.ac.in
Active Volume60 cm³ ias.ac.in
Output Energy 25 mJ ias.ac.in
Optical Pulse Length (FWHM)~14 ns ias.ac.in
Gas Mixture Ne:Kr:HCl = 89.9:10:0.1 spiedigitallibrary.org
Optimal Pump Intensity5.0 - 5.5 MW/cm³ spiedigitallibrary.orgquantum-electronics.ruspiedigitallibrary.org
Output Energy 0.82 J (max) / 0.7 J spiedigitallibrary.orgquantum-electronics.ru
Total Efficiency 1.4% (max) / 1.0% spiedigitallibrary.orgquantum-electronics.ru
Pulse Duration (FWHM)15 ±1 ns spiedigitallibrary.orgquantum-electronics.ru

Analytical and Methodological Advancements for Krypton Neon Mixture Characterization

High-Precision Gas Chromatography for Neon-Krypton Mixture Purity Analysis

High-precision gas chromatography (GC) is a cornerstone for analyzing the purity of neon-krypton mixtures, crucial for applications in industries such as lighting, lasers, and semiconductors. researchgate.netoxynord.com The technique's effectiveness hinges on the separation of individual components within a gaseous sample, which then allows for their quantification. dtic.mil However, the analysis of these noble gases presents unique challenges due to their inert nature. restek.com

Several key components and parameters are optimized in high-precision GC for this specific application:

Columns: The choice of the chromatographic column's stationary phase is critical for separating neon and krypton from each other and from potential impurities. Materials like molecular sieves (e.g., 5A and 13X) and porous polymers (e.g., Porapak Q) are commonly employed. dtic.milrestek.comresearchgate.net For instance, a molecular sieve 5A column can effectively separate neon and krypton, though the elution order of krypton and nitrogen can be temperature-dependent. restek.com ShinCarbon columns also offer high retention for these gases. restek.com The length of the column also plays a significant role in achieving the desired resolution. researchgate.net

Carrier Gas: The selection of the carrier gas is pivotal. While helium or nitrogen are common choices in general GC, using neon as the carrier gas can be advantageous when analyzing trace impurities in a neon-krypton mixture. restek.comacs.org This approach can prevent the large neon peak from masking smaller impurity peaks. restek.com

Detectors: The thermal conductivity detector (TCD) is a standard detector for this type of analysis, as it responds to the difference in thermal conductivity between the carrier gas and the sample components. acs.org For enhanced sensitivity, especially for detecting trace impurities, advanced detectors like the pulsed-discharge neon ionization detector (PDNeD) can be utilized. researchgate.net

Operating Conditions: Temperature and flow rate are critical operating parameters that must be precisely controlled to achieve optimal separation. researchgate.net For example, research has shown that with a 5Å molecular sieve column and high-purity nitrogen as the carrier gas, a column flow rate of 35.6 mL/min and an oven temperature of 353 K can achieve good resolution for argon, krypton, and xenon. researchgate.net Temperature programming, where the column temperature is changed during the analysis, can also be used to improve the separation of components with different boiling points. sorsoh.com

Recent studies have highlighted the complexities and potential for inaccuracies in GC analysis of noble gas mixtures. Post-comparison studies have shown that using multi-component standards containing all the noble gases of interest leads to better agreement between analytical and gravimetrically prepared values, with differences within 0.05% relative. researchgate.net This underscores the importance of proper calibration standards for achieving high-precision purity analysis.

Thermal Conductivity Measurements of Binary Gaseous Mixtures (Neon-Krypton)

The thermal conductivity of neon-krypton mixtures is a fundamental thermophysical property with significant implications for various industrial and scientific applications. Accurate measurements of this property are essential for processes involving heat transfer in these gas mixtures.

Experimental determination of the thermal conductivity of neon-krypton mixtures has been the subject of several investigations. A common technique involves the use of a thick hot-wire type conductivity cell. tandfonline.com This method allows for the measurement of thermal conductivity as a function of both composition and temperature. tandfonline.com

One study reported thermal conductivity data for the Ne-Kr system at temperatures of 40°C, 65°C, and 90°C across the entire composition range. tandfonline.com Another set of measurements was performed at atmospheric pressure over a nominal temperature range of 25-700°C. aip.org These experimental values provide a crucial benchmark for theoretical models.

The experimental data are often compared with values derived from rigorous kinetic theory. tandfonline.com This comparison allows for the validation and refinement of intermolecular potential models used to describe the interactions between neon and krypton atoms. The Chapman-Enskog theory, for instance, provides a framework for calculating transport properties like thermal conductivity from these potentials. arxiv.org

Researchers have utilized various intermolecular potential functions, such as the (11-6-8) potential, to correlate experimental data. aip.org The accuracy of these theoretical predictions is highly dependent on the chosen potential and its parameters. aip.org For instance, one study found that for neon, the ESMSV III potential best described thermal conductivity data, while for krypton, the corresponding states BP potential was most appropriate. aip.org

The table below presents smoothed experimental data for the thermal conductivity of Neon-Krypton mixtures at various temperatures and compositions, as reported in a study by J. Kestin, S. T. Ro, and W. A. Wakeham.

Q & A

Q. How do researchers experimentally determine the thermal conductivity of neon and krypton across varying temperature ranges, and what methodologies ensure measurement accuracy?

Methodological Answer: Experimental determination involves high-temperature apparatus (e.g., shock tubes) to measure thermal conductivity (λ) under controlled conditions. Key steps include:

  • Calibration: Instrument constants (e.g., factor f3f_3) are integrated to account for systematic errors .
  • Data Fitting: Power-law assumptions (λTb\lambda \propto T^b) are applied, with least-squares fitting using 60–80 data points to enhance precision .
  • Error Analysis: Scatter in data is addressed through statistical propagation, and results are cross-validated against historical datasets (e.g., Smiley et al. for argon, extrapolated to neon/krypton) .
  • Temperature Range: Measurements span 400–5000 K, with explicit acknowledgment of power-law limitations below 1000 K .

Advanced Research Question

Q. What methodological approaches resolve discrepancies between experimental thermal conductivity data and theoretical predictions (e.g., Lennard-Jones vs. other potentials) for neon and krypton?

Methodological Answer: Discrepancies arise from assumptions in interatomic potentials. Strategies include:

  • Model Comparison: Testing Lennard-Jones (LJ), ESMSV III (neon), and ESBFW (argon) potentials against experimental transport properties. For krypton, the "corresponding states BP" potential shows better alignment above 2000 K .
  • Statistical Differentiation: Using large datasets (e.g., 2600 K for neon) to distinguish between theoretical frameworks. LJ potentials often outperform alternatives in mid-temperature ranges (1000–2500 K) .
  • Error Margins: Quantifying uncertainties in bb (power-law exponent) to refine theoretical predictions .

Advanced Research Question

Q. How can interatomic potential models be optimized to predict transport properties (viscosity, diffusion) of neon and krypton, particularly at extreme temperatures (above 2000 K)?

Methodological Answer: Optimization requires:

  • Validation Against Kinetic Theory: Combining experimental thermal conductivity data with kinetic theory to derive viscosity and diffusion coefficients .
  • Temperature-Specific Potentials: For neon, ESMSV III is optimal; for krypton, "corresponding states BP" is preferred above 2000 K, while the 11-6-8 potential fails in this range .
  • Cross-Study Synthesis: Integrating data from multiple sources (e.g., Zaitseva’s experiments, Vargaftik’s power-law indices) to reduce model bias .

Basic Research Question

Q. What are the best practices for ensuring data reliability and reproducibility in noble gas property studies?

Methodological Answer:

  • Source Validation: Prioritize peer-reviewed datasets (e.g., NASA technical reports, Carleton University systematic reviews) and avoid unreliable platforms like .
  • Replication Protocols: Detailed documentation of experimental setups (e.g., shock tube dimensions, calibration constants) to enable independent verification .
  • Data Transparency: Publish raw datasets and fitting parameters as supplementary materials, adhering to journal standards (e.g., Beilstein Journal guidelines) .

Advanced Research Question

Q. How do assumptions about temperature-dependent power laws introduce uncertainties in thermal conductivity models, and how can these be mitigated?

Methodological Answer:

  • Limitations of Power Laws: The λTb\lambda \propto T^b assumption becomes inaccurate below 1000 K due to non-linear molecular interactions .
  • Mitigation Strategies:
    • Multi-Model Integration: Combine power-law fits with ab initio calculations at lower temperatures.
    • Error Quantification: Express bb as a range (e.g., b=0.71b = 0.710.860.86 for krypton) to capture variability .
    • Dataset Expansion: Use >60 data points per fit to reduce scatter-induced errors .

Advanced Research Question

Q. How do systematic errors in instrumentation impact the interpretation of noble gas property data, and what statistical methods account for these variables?

Methodological Answer:

  • Error Sources: Factors like thermal drift in apparatus constants (e.g., f3f_3) and sensor calibration biases .
  • Statistical Corrections:
    • Least-Squares Weighting: Assign weights to data points based on error margins .
    • Monte Carlo Simulations: Propagate instrument uncertainties through 10,000+ iterations to estimate confidence intervals .
    • Cross-Validation: Compare results with independent methodologies (e.g., shock tube vs. steady-state measurements) .

Basic Research Question

Q. What criteria guide the selection of interatomic potential functions in computational studies of neon and krypton?

Methodological Answer:

  • Experimental Alignment: Prioritize potentials validated against transport properties (e.g., ESMSV III for neon’s thermal conductivity) .
  • Temperature Range Suitability: Use LJ potentials for 1000–2500 K and switch to "corresponding states BP" for krypton above 2000 K .
  • Theoretical Consistency: Ensure potentials align with quantum mechanical principles at extreme temperatures (>4000 K) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.